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Compound of Interest

Compound Name: Carpacin

Cat. No.: B1231203

This technical guide provides a comprehensive overview of the spectroscopic data available for
Carpacin, a naturally occurring phenylpropanoid. The information presented is intended for
researchers, scientists, and professionals in the field of drug development and natural product
chemistry. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for Carpacin, along with the experimental protocols utilized
for their acquisition.

Introduction to Carpacin

Carpacin, with the chemical formula C11H120s3, is a phenylpropanoid first isolated from the
Carpano tree (Cinnamomum sp.). Its structure has been identified as 5-methoxy-6-[(E)-prop-1-
enyl]-1,3-benzodioxole. The presence of various functional groups and a stereocenter makes
spectroscopic analysis crucial for its unambiguous identification and characterization.

Spectroscopic Data

The following sections present the available spectroscopic data for Carpacin in a structured
format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Below are the reported *H NMR data for Carpacin. Experimental 13C NMR data for
Carpacin is not readily available in the reviewed literature.
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Table 1: *H NMR Spectroscopic Data for Carpacin

. . Coupling

Chemical Shift o Number of .

Multiplicity Constant (J) Assignment
(3) ppm Protons

Hz

6.85 singlet - 1H H-6 (aromatic)
6.63 multiplet - 1H Olefinic
6.44 singlet - 1H H-3 (aromatic)
6.10 quartet 6.5, 16 1H Olefinic
5.83 singlet - 2H -OCH20-
3.72 singlet - 3H -OCHs
1.84 doublet 1.5 3H -CHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic absorption bands for Carpacin are summarized below.

Table 2: Infrared (IR) Spectroscopic Data for Carpacin

Wavenumber (cm~?) Functional Group Assignment
1615, 1505, 870, 860, 765 1,2,4,5-tetrasubstituted benzene moiety
1505, 1485, 1042, 942 Aromatic methylenedioxy group

970 Trans olefinic hydrogens

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. While the mass spectrum for (E)-Carpacin is referenced in databases such as the
Adams' Essential Oil Components (GC-MS), detailed fragmentation data is not widely
published. The molecular weight of Carpacin is 192.21 g/mol .
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Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Carpacin are not extensively
documented. However, based on the available literature, a general workflow and standard
procedures can be outlined.

Isolation of Carpacin

Carpacin was first isolated from the bark of an unidentified Cinnamomum species. The general
procedure involved:

o Extraction of the dried bark with light petroleum.
e Concentration of the extract to yield a brown oil.

o Chromatographic separation of the oil on an alumina column, eluting with solvents of
increasing polarity (light petroleum, benzene, ether, chloroform, and methanol).

e Re-chromatography of the combined light petroleum, benzene, and ether fractions to yield a
yellow oil.

o Crystallization of the yellow oil from light petroleum at -15°C to afford colorless crystals of
Carpacin.

NMR Spectroscopy

A general protocol for obtaining *H NMR spectra of a purified natural product like Carpacin is
as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of pure Carpacin in a suitable
deuterated solvent (e.g., chloroform-d, CDCls).

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or
higher). Typical parameters include a sufficient number of scans to obtain a good signal-to-
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noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm for
'H NMR), and a relaxation delay of 1-5 seconds.

IR Spectroscopy

For obtaining the IR spectrum of a solid sample like Carpacin, the KBr pellet method is
commonly used:

o Sample Preparation: Mix a small amount of finely ground Carpacin (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder.

o Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

» Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a typical range of 4000-400 cm~1. A background spectrum of a pure KBr
pellet is recorded first for background correction.

Mass Spectrometry

A general procedure for the analysis of a natural product like Carpacin using Gas
Chromatography-Mass Spectrometry (GC-MS) would involve:

o Sample Preparation: Dissolve a small amount of Carpacin in a volatile organic solvent (e.g.,
dichloromethane or methanol).

o GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a
non-polar or medium-polarity column). The temperature program is optimized to separate the
components of the sample.

¢ MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron
ionization (EI) is a common ionization technique for such compounds. The mass analyzer
(e.g., a quadrupole) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and
fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic
characterization of Carpacin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1231203?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

